5-Amino-2H-1,3-benzodithiole-2-thione
Description
5-Amino-2H-1,3-benzodithiole-2-thione is a heterocyclic compound characterized by a benzodithiole ring system substituted with an amino group at the 5-position and a thione group at the 2-position. Its molecular structure (C₇H₅NS₃) features a fused benzene ring with two sulfur atoms and a thiocarbonyl group, contributing to its unique electronic and steric properties. The compound is synthesized via cyclization reactions involving sulfur-containing precursors, as evidenced by patents detailing methods for aromatic cyclic thiones .
Key applications include biocidal activity and plant growth enhancement, as reported in recent studies . Its crystallographic properties have been analyzed using tools like SHELXL and ORTEP-III, which are critical for determining molecular geometry and intermolecular interactions .
Properties
CAS No. |
106089-74-1 |
|---|---|
Molecular Formula |
C7H5NS3 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
5-amino-1,3-benzodithiole-2-thione |
InChI |
InChI=1S/C7H5NS3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,8H2 |
InChI Key |
RDGJUTHXLHHOGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=S)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2H-1,3-benzodithiole-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation to form the desired compound. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of 5-Amino-2H-1,3-benzodithiole-2-thione may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2H-1,3-benzodithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzodithiole derivatives.
Scientific Research Applications
5-Amino-2H-1,3-benzodithiole-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-2H-1,3-benzodithiole-2-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their function and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Differences
| Property | 5-Amino-2H-1,3-benzodithiole-2-thione | 4,5-Dicyano-1,3-dithiole-2-thione Oxide |
|---|---|---|
| Core Structure | Benzodithiole ring | 1,3-Dithiole ring |
| Substituents | Amino group at 5-position | Cyano groups at 4,5-positions; oxide group |
| Molecular Formula | C₇H₅NS₃ | C₅N₂OS₂ |
| Synthesis Method | Cyclization of sulfur-containing precursors | Oxidation of dicyano-dithiole precursors |
| Applications | Biocidal agents, plant growth enhancers | Limited data; potential use in electronics |
The amino group in 5-Amino-2H-1,3-benzodithiole-2-thione enhances its solubility in polar solvents and bioactivity, whereas the electron-withdrawing cyano groups in 4,5-dicyano-1,3-dithiole-2-thione oxide may favor applications in conductive materials .
Comparison with 5-Amino-1H-benzimidazole-2(3H)-thione
Comparison with Other Benzodithiole-thione Derivatives
Patents highlight additional analogs, such as unsubstituted 1,3-benzodithiole-2-thione and 4-methyl derivatives. These compounds lack the amino group, resulting in lower bioactivity but simpler synthesis routes . For example:
- 1,3-Benzodithiole-2-thione : Used in treating skin disorders but less effective in plant growth applications.
- 4-Methyl-1,3-benzodithiole-2-thione : Enhanced thermal stability due to methyl substitution but reduced solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
